1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone
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Overview
Description
1-(6-Ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone is an organic compound that features a pyran ring with an ethynyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone typically involves the reaction of 3,4-dihydro-2H-pyran with ethynylating agents under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the ethynyl group, followed by its reaction with 3,4-dihydro-2H-pyran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyran ring can be reduced to form tetrahydropyran derivatives.
Substitution: The ethanone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of tetrahydropyran derivatives.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
1-(6-Ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ethanone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran: A precursor in the synthesis of 1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone.
Tetrahydropyran: A fully saturated analog with different reactivity.
2-Acetyl-6-methyl-2,3-dihydropyran: A structurally similar compound with a methyl group instead of an ethynyl group.
Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for forming π-π interactions. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
1-(6-ethynyl-3,4-dihydro-2H-pyran-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-3-8-5-4-6-9(11-8)7(2)10/h1,5,9H,4,6H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLYIEVUOKBWKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC=C(O1)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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